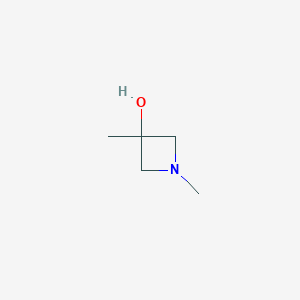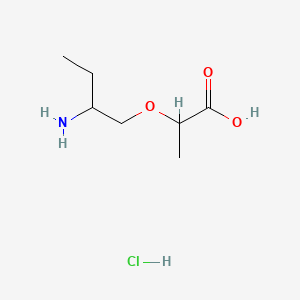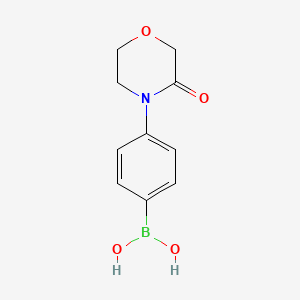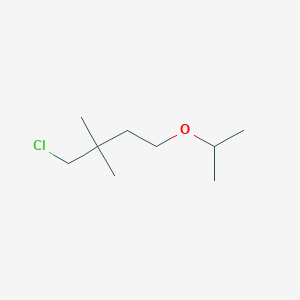
1-Chloro-4-isopropoxy-2,2-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-isopropoxy-2,2-dimethylbutane is an organic compound with a complex structure, characterized by the presence of a chlorine atom, an isopropoxy group, and a dimethylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-isopropoxy-2,2-dimethylbutane typically involves the chlorination of 4-isopropoxy-2,2-dimethylbutane. This can be achieved through a substitution reaction where a chlorine atom replaces a hydrogen atom on the butane backbone. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-isopropoxy-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted butanes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-isopropoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Chloro-4-isopropoxy-2,2-dimethylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and isopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-dimethylbutane: Shares a similar butane backbone but lacks the isopropoxy group.
1-Chloro-2,3-dimethylbutane: Another chlorinated butane derivative with different substitution patterns.
Uniqueness: 1-Chloro-4-isopropoxy-2,2-dimethylbutane is unique due to the presence of both a chlorine atom and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H19ClO |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-chloro-2,2-dimethyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C9H19ClO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
TUMMIEGUNVQCCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
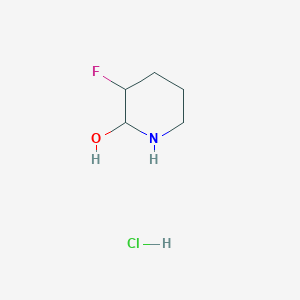

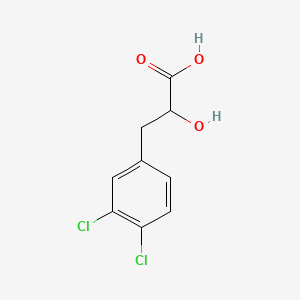
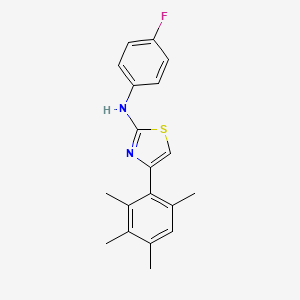

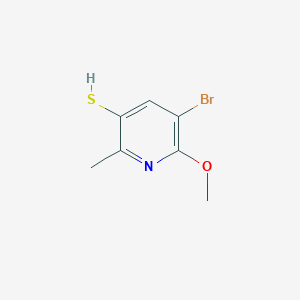
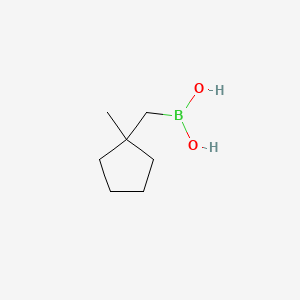
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
